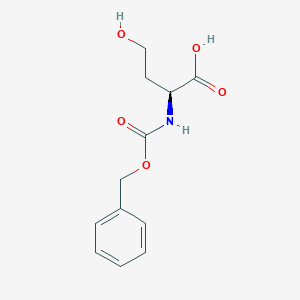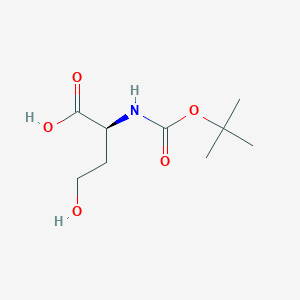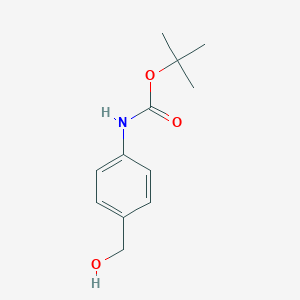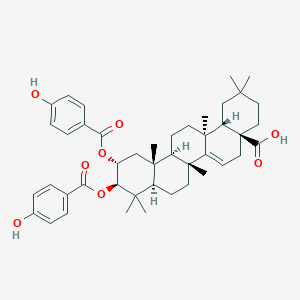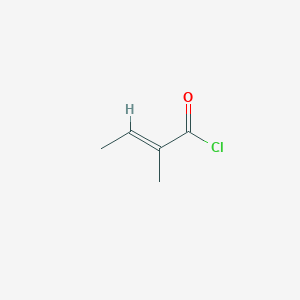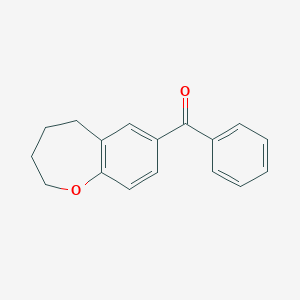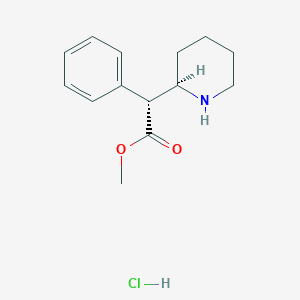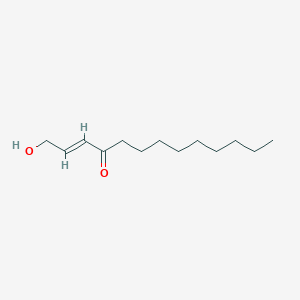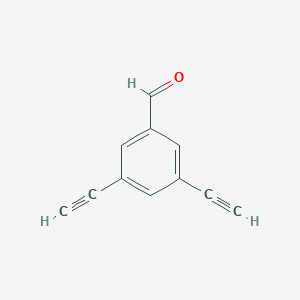
3,5-Diethynylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diethynylbenzaldehyde is a chemical compound that belongs to the family of aldehydes. It is a yellowish solid that is soluble in organic solvents such as ethanol, chloroform, and benzene. This compound has gained significant attention in scientific research due to its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 3,5-Diethynylbenzaldehyde as an anticancer agent is not well understood. However, studies have shown that it induces cell death in cancer cells by activating the apoptotic pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,5-Diethynylbenzaldehyde exhibits low toxicity towards normal cells but demonstrates significant cytotoxicity towards cancer cells. It has also shown potential anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Diethynylbenzaldehyde in lab experiments include its simple synthesis method, high yield, and versatility as a reagent. However, its limitations include its low solubility in water and its potential toxicity towards living organisms.
Orientations Futures
There are several future directions for the research of 3,5-Diethynylbenzaldehyde. One potential direction is the development of more efficient synthesis methods. Another direction is the exploration of its potential applications in other fields such as catalysis and optoelectronics. Additionally, further studies are needed to fully understand its mechanism of action as an anticancer agent and to optimize its efficacy and safety for clinical use.
In conclusion, 3,5-Diethynylbenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple synthesis method, versatility as a reagent, and potential anticancer properties make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Méthodes De Synthèse
The synthesis of 3,5-Diethynylbenzaldehyde is achieved through the reaction of 3,5-dibromo-4-ethynylbenzoic acid with copper(I) acetylide in the presence of a palladium catalyst. This method is relatively simple and efficient, with a yield of up to 85%.
Applications De Recherche Scientifique
3,5-Diethynylbenzaldehyde has been extensively studied for its potential applications in various fields. In materials science, it has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic synthesis, it has been used as a versatile reagent for the preparation of various functionalized compounds. In medicinal chemistry, it has shown promising results as a potential anticancer agent.
Propriétés
Numéro CAS |
153390-76-2 |
|---|---|
Nom du produit |
3,5-Diethynylbenzaldehyde |
Formule moléculaire |
C11H6O |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3,5-diethynylbenzaldehyde |
InChI |
InChI=1S/C11H6O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h1-2,5-8H |
Clé InChI |
SHASLAOFDLIIRK-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC(=C1)C=O)C#C |
SMILES canonique |
C#CC1=CC(=CC(=C1)C=O)C#C |
Synonymes |
Benzaldehyde, 3,5-diethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



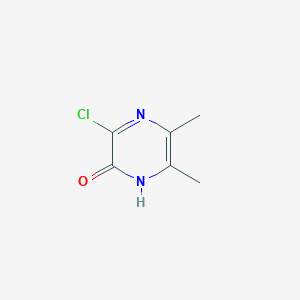
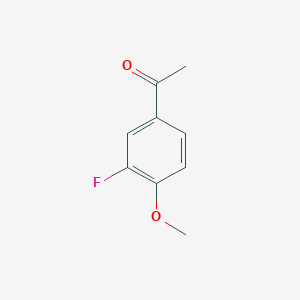
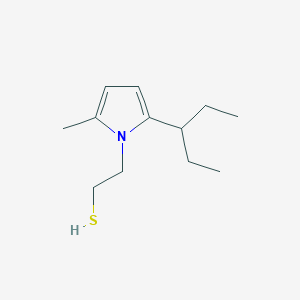
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
